

Atto 390 maleimide chemical structure and properties

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Atto 390 Maleimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, properties, and applications of **Atto 390 maleimide**, a fluorescent probe widely utilized in biological research and drug development.

Core Properties and Characteristics

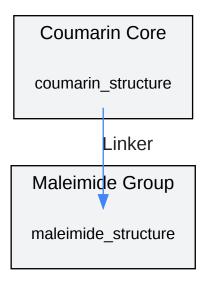
Atto 390 is a fluorescent label built on a coumarin scaffold.[1][2][3][4][5] This structural foundation imparts several advantageous characteristics, including a high fluorescence quantum yield, a significant Stokes shift, and good photostability. The maleimide functional group renders the dye highly reactive towards thiol (sulfhydryl) groups, making it an excellent tool for the specific labeling of cysteine residues in proteins and other thiol-containing biomolecules.

Chemical Structure

The core structure of **Atto 390 maleimide** is comprised of a coumarin fluorophore linked to a maleimide moiety. This combination allows for the stable covalent attachment of the bright and photostable dye to target molecules.



Chemical Structure of Atto 390 Maleimide



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Caption: Chemical structure of **Atto 390 maleimide**.

Quantitative Data Summary

The key photophysical and chemical properties of **Atto 390 maleimide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	465.54 g/mol	
Excitation Maximum (λabs)	390 nm	_
Emission Maximum (λfl)	476 nm	_
Molar Extinction Coefficient (εmax)	2.4 x 104 M-1cm-1	_
Fluorescence Quantum Yield (ηfl)	90%	-
Fluorescence Lifetime (τfl)	5.0 ns	-



Experimental Protocols

The following section details a standard protocol for the labeling of proteins with **Atto 390** maleimide.

Protein Labeling with Atto 390 Maleimide

This protocol outlines the essential steps for the covalent attachment of **Atto 390 maleimide** to proteins via cysteine residues.

Materials:

- Protein of interest (containing free thiol groups)
- Atto 390 maleimide
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: L-cysteine or β-mercaptoethanol
- Purification column (e.g., size-exclusion chromatography)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
 - If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.
 - If DTT is used, it must be removed prior to the addition of the maleimide dye, typically by dialysis or using a desalting column. TCEP does not need to be removed.



· Dye Preparation:

Prepare a 1-10 mM stock solution of Atto 390 maleimide in anhydrous DMF or DMSO.
 This should be done immediately before use.

Labeling Reaction:

- Add a 10- to 20-fold molar excess of the Atto 390 maleimide stock solution to the protein solution.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

· Quenching:

- Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide.
- Incubate for 15-30 minutes at room temperature.

• Purification:

- Separate the labeled protein from unreacted dye and quenching reagents using a sizeexclusion chromatography column.
- Monitor the elution profile by absorbance at 280 nm (for protein) and 390 nm (for Atto 390).
- Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - Amax * CF280) * εdye]
 Where:
 - Amax is the absorbance of the conjugate at 390 nm.



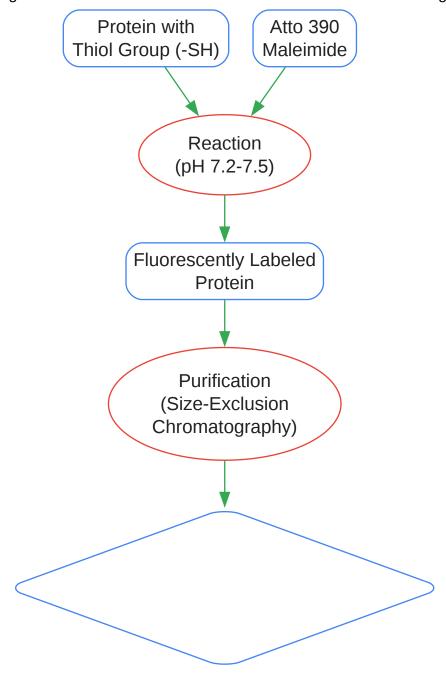
- A280 is the absorbance of the conjugate at 280 nm.
- εprotein is the molar extinction coefficient of the protein at 280 nm.
- εdye is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M-1cm-1).
- CF280 is the correction factor for the dye's absorbance at 280 nm (ϵ 280 / ϵ max = 0.09).

Reaction Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the use of **Atto 390 maleimide**.

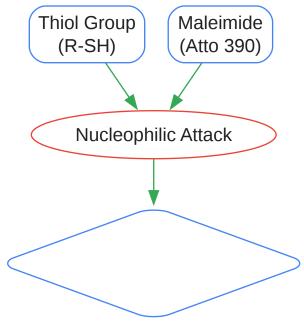


Bioconjugation Workflow of Atto 390 Maleimide with a Thiol-Containing Protein





Maleimide-Thiol Reaction Signaling Pathway



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